2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethanol: Shares the hydroxyethoxyethylamino group but lacks the complex pyrido[1,2-a]pyrimidin-4-one core.
2-[(2-Aminoethyl)amino]ethanol: Similar in structure but with different functional groups and properties.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Contains the hydroxyethoxy group but differs significantly in overall structure.
Uniqueness
The uniqueness of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of multiple functional groups and its potential for diverse applications. Its complex structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H26N4O4S2 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O4S2/c1-17-6-5-11-28-22(17)27-21(26-10-14-33-15-13-30)19(23(28)31)16-20-24(32)29(25(34)35-20)12-9-18-7-3-2-4-8-18/h2-8,11,16,26,30H,9-10,12-15H2,1H3/b20-16- |
InChI Key |
FSCBRAURVDXRQS-SILNSSARSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCOCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCOCCO |
Origin of Product |
United States |
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